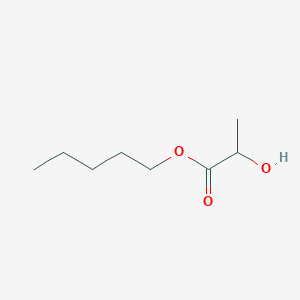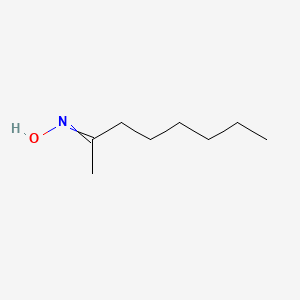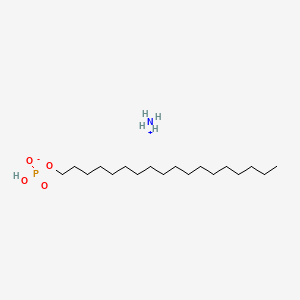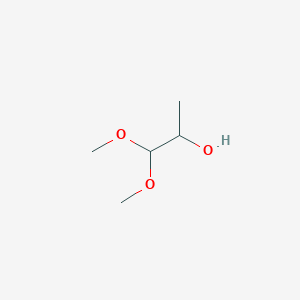
1,1-Dimetoxi-2-propanol
Descripción general
Descripción
1,1-Dimethoxypropan-2-ol, also known as 2-Hydroxypropionaldehyde dimethyl acetal, is an organic compound with the molecular formula C5H12O3. It is a colorless to pale yellow liquid with a slightly sweet odor. This compound is commonly used as an intermediate in organic synthesis and has various applications in different fields of scientific research .
Aplicaciones Científicas De Investigación
1,1-Dimethoxypropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics and protein interactions.
Medicine: It is utilized in the development of drug delivery systems and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
Target of Action
1,1-Dimethoxy-2-propanol, also known as (S)-1,1-Dimethoxy-2-hydroxypropane or (S)-Lactaldehyde dimethyl acetal , is a chiral organic compound. It is commonly used as a reagent in organic synthesis
Mode of Action
It is known to be used in the synthesis of d-lactaldehyde , which suggests that it may interact with its targets to facilitate this conversion.
Biochemical Pathways
Its use in the synthesis of d-lactaldehyde suggests that it may play a role in the metabolic pathways involving this compound.
Result of Action
Its use in the synthesis of d-lactaldehyde suggests that it may contribute to the production of this compound, which could have various downstream effects depending on the specific context.
Análisis Bioquímico
Biochemical Properties
It is known to be used in the synthesis of D-lactaldehyde, which is useful as a building block in modern biocatalysis for the efficient development of both highly productive and green chemical processes .
Molecular Mechanism
It is known to be involved in the enantioselective reduction of 1,1-dimethoxy-2-propanone, catalyzed by suitable ketoreductases, to enantiomerically pure (S)- and ®-1,1-dimethoxy-2-propanols .
Temporal Effects in Laboratory Settings
It is known to be used in the synthesis of D-lactaldehyde .
Metabolic Pathways
It is known to be involved in the enantioselective reduction of 1,1-dimethoxy-2-propanone .
Métodos De Preparación
1,1-Dimethoxypropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of acetone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, 2,2-dimethoxypropane, which is then hydrolyzed to yield 1,1-dimethoxypropan-2-ol. Industrial production methods typically involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1,1-Dimethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water or organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
1,1-Dimethoxypropan-2-ol can be compared with other similar compounds, such as:
1,1-Dimethoxypropane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2-Dimethoxypropane: Used as a water scavenger in water-sensitive reactions, differing in its application and reactivity.
1,1-Dimethoxyethane: Another related compound with different physical and chemical properties .
These comparisons highlight the unique reactivity and applications of 1,1-dimethoxypropan-2-ol in various fields of research and industry.
Propiedades
IUPAC Name |
1,1-dimethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-4(6)5(7-2)8-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAYXKGWSGUXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339189 | |
| Record name | 1,1-Dimethoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42919-42-6 | |
| Record name | 1,1-Dimethoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethoxypropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



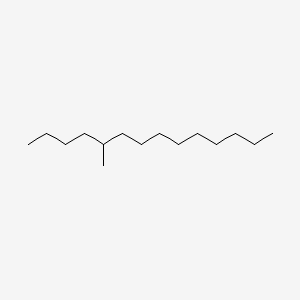





![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B1617187.png)

